Product packaging for Ethyl [4-(bromoacetyl)phenyl]acetate(Cat. No.:CAS No. 55453-49-1)

Ethyl [4-(bromoacetyl)phenyl]acetate

Cat. No.: B3271797
CAS No.: 55453-49-1
M. Wt: 285.13 g/mol
InChI Key: LSLGMUQLSVUSOI-UHFFFAOYSA-N
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Description

Ethyl [4-(bromoacetyl)phenyl]acetate is a high-value synthetic intermediate of significant interest in advanced organic chemistry and medicinal chemistry research. This compound features two distinct reactive sites: a bromoacetyl group and an ethyl ester, which allow for sequential and selective functionalization. The bromoacetyl moiety serves as a potent electrophile, making it suitable for nucleophilic substitution reactions to create new carbon-heteroatom or carbon-carbon bonds. Concurrently, the ester group can be hydrolyzed to the corresponding acid or reduced to the alcohol, and can also participate in reactions such as transesterification. This molecular architecture makes it a highly versatile building block for constructing complex organic molecules. Its primary research applications include the synthesis of novel pharmaceutical candidates, particularly in the development of enzyme inhibitors and receptor antagonists, where it can be used to create key structural motifs. Additionally, it finds utility in materials science for the preparation of functionalized polymers and organic ligands. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrO3 B3271797 Ethyl [4-(bromoacetyl)phenyl]acetate CAS No. 55453-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-(2-bromoacetyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLGMUQLSVUSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515607
Record name Ethyl [4-(bromoacetyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55453-49-1
Record name Ethyl [4-(bromoacetyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Significance and Contextual Overview of Ethyl 4 Bromoacetyl Phenyl Acetate in Chemical Sciences

Strategic Importance of α-Haloacetophenones in Organic Synthesis Research

α-Haloacetophenones are a class of organic compounds that have been recognized for their synthetic utility since the late 18th century. youtube.com Their strategic importance lies in their dual electrophilic nature, possessing two reactive sites: the carbonyl carbon and the α-carbon bearing a halogen. This bifunctionality allows them to serve as versatile precursors for a wide array of chemical transformations.

One of the most prominent applications of α-haloacetophenones is in the synthesis of heterocyclic compounds. youtube.com They are key starting materials for the construction of various nitrogen-, sulfur-, and oxygen-containing ring systems, such as thiazoles, imidazoles, and furans, which are core structures in many pharmacologically active molecules. The reactivity of the α-carbon facilitates nucleophilic substitution reactions, while the carbonyl group can participate in condensation and cyclization reactions.

Furthermore, α-haloacetophenones are crucial intermediates in the synthesis of numerous pharmaceutical agents. Their ability to readily undergo reactions to form carbon-carbon and carbon-heteroatom bonds makes them indispensable tools for medicinal chemists in the development of new therapeutic agents. The reactivity of various α-haloacetophenones can be compared based on factors like the nature of the halogen and the substituents on the aromatic ring, which influence their electrophilicity and susceptibility to nucleophilic attack. chemrevlett.com

Table 1: Reactivity and Applications of Selected α-Haloacetophenones

Compound NameStructureKey ReactionsApplications
α-BromoacetophenoneC₆H₅COCH₂BrNucleophilic substitution, Hantzsch thiazole (B1198619) synthesisPrecursor for various heterocycles, intermediate in pharmaceutical synthesis
α-ChloroacetophenoneC₆H₅COCH₂ClSimilar to α-bromoacetophenone, often used as a lachrymatory agentChemical reagent, riot control agent
2-Bromo-2'-hydroxyacetophenoneHOC₆H₄COCH₂BrIntramolecular cyclizationSynthesis of benzofurans
Ethyl [4-(bromoacetyl)phenyl]acetateBrCH₂COC₆H₄CH₂COOCH₂CH₃Site for further molecular elaborationIntermediate for complex organic molecules

Scope and Versatility of the Phenylacetate (B1230308) Moiety in Chemical Transformations

The phenylacetate moiety, an ester of phenylacetic acid, is another cornerstone of organic synthesis, prized for its presence in natural products and its utility as a synthetic intermediate. nbinno.com Ethyl phenylacetate, for instance, is known for its pleasant, honey-like aroma and is used in the fragrance and flavor industries. thegoodscentscompany.comchemicalbook.com

Beyond its sensory properties, the phenylacetate group is a versatile scaffold in medicinal chemistry. researchgate.netnih.gov The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, and other esters. wikipedia.org The methylene (B1212753) group adjacent to the carbonyl is also reactive and can be functionalized.

Recent advancements have highlighted the utility of phenylacetic acid derivatives in modern synthetic methodologies, including palladium-catalyzed C-H activation and cross-coupling reactions. handwiki.org These reactions allow for the direct functionalization of the aromatic ring, providing efficient pathways to complex substituted aromatic compounds. The phenylacetate moiety can act as a directing group in such transformations, controlling the regioselectivity of the reaction.

Table 2: Chemical Transformations of the Phenylacetate Moiety

Reaction TypeReagents and ConditionsProduct TypeSignificance
Ester HydrolysisAqueous acid or basePhenylacetic acidAccess to the carboxylic acid for further derivatization
TransesterificationAlcohol, acid or base catalystDifferent phenylacetate esterModification of physical and chemical properties
AmidationAmine, coupling agentPhenylacetamideIntroduction of amide functionality, common in pharmaceuticals
Palladium-catalyzed C-H ArylationAryl halide, Pd catalyst, oxidantArylated phenylacetateDirect functionalization of the aromatic ring

Historical Development of Research on Related Brominated Acetyl Phenyl Esters

The synthesis of compounds like this compound is built upon a rich history of fundamental organic reactions. The core of its structure, the acetylphenyl group, is typically forged through the Friedel-Crafts acylation reaction, a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877. wikipedia.orghandwiki.orgbyjus.com This electrophilic aromatic substitution reaction allows for the attachment of an acyl group to an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. youtube.commasterorganicchemistry.comkhanacademy.org

The Friedel-Crafts acylation proved to be a significant advancement over the corresponding alkylation reaction because the resulting ketone is less reactive than the starting aromatic ring, thus preventing over-acylation. handwiki.orgnih.gov This control is crucial when synthesizing molecules with specific substitution patterns. The historical development of this reaction has seen the exploration of various Lewis acids and reaction conditions to improve yields and selectivity, especially for aromatic rings bearing deactivating groups like esters. nih.gov

The introduction of a bromine atom at the α-position of the acetyl group is another key transformation. The methodology for α-halogenation of ketones has been extensively studied, with early methods involving the direct use of bromine. orgsyn.org Over time, a variety of brominating agents and reaction conditions have been developed to enhance selectivity and safety. The synthesis of related compounds, such as ethyl bromoacetate (B1195939) and various brominated phenylacetic acid esters, has provided a foundational understanding of the reactivity and stability of these molecules, paving the way for the synthesis of more complex structures like this compound. orgsyn.orgchemicalbook.comorgsyn.orgchemicalbook.com The esterification of the corresponding carboxylic acid is a standard and well-documented procedure to obtain the final ethyl ester. prepchem.com

Table 3: Timeline of Key Developments

YearDiscovery/DevelopmentSignificance
1877Friedel-Crafts AcylationFoundational method for creating the acetylphenyl backbone. wikipedia.orgnih.gov
Early 20th CenturyAdvancements in α-Halogenation of KetonesProvided methods for introducing the reactive bromoacetyl group.
Mid-20th CenturyDevelopment of diverse esterification methodsEnabled the synthesis of various phenylacetate esters. orgsyn.org
Late 20th/Early 21st CenturyApplication in complex synthesis and medicinal chemistryUtilization of bifunctional molecules like this compound as building blocks.

Synthetic Methodologies for Ethyl 4 Bromoacetyl Phenyl Acetate

Direct Halogenation Approaches

Direct halogenation strategies involve the introduction of the bromoacetyl group onto an ethyl phenylacetate (B1230308) backbone. This is typically achieved via an electrophilic aromatic substitution reaction.

The synthesis of Ethyl [4-(bromoacetyl)phenyl]acetate can theoretically be approached through the electrophilic aromatic substitution of ethyl phenylacetate. This process involves the reaction of the aromatic ring with an electrophile, in this case, a bromine-containing species, to substitute a hydrogen atom. libretexts.orglibretexts.org The mechanism proceeds in two main steps: the initial attack of the electrophile on the benzene (B151609) ring to form a positively charged carbocation intermediate (an arenium ion), followed by the removal of a proton to restore the aromaticity of the ring. libretexts.orgmsu.edu

The substituent already present on the benzene ring dictates the position of the incoming electrophile. msu.edu Substituents that increase the electron density of the ring are known as activating groups and typically direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups withdraw electron density and direct electrophiles to the meta position. libretexts.org The -CH₂COOC₂H₅ group on ethyl phenylacetate is generally considered an ortho, para-director, albeit a deactivating one. Therefore, electrophilic bromination is expected to yield a mixture of ortho and para substituted products.

Achieving high regioselectivity, specifically for the para isomer, is a significant challenge in electrophilic aromatic substitution reactions. The steric hindrance caused by the substituent group can influence the ratio of ortho to para products, with larger groups favoring para substitution. libretexts.org The reaction conditions, including the choice of catalyst, solvent, and temperature, play a crucial role in controlling the outcome.

For instance, in the bromination of other aromatic compounds, specific catalysts have been shown to enhance para-selectivity. Zeolites, for example, can induce high para-selectivity due to the spatial constraints within their porous structures. nih.gov Similarly, the use of certain bases or metal acetates has been reported to favor the formation of the para-bromo isomer. nih.gov Lowering the reaction temperature can also increase the selectivity for the para product over the ortho isomer in some electrophilic brominations. nih.gov The development of highly regioselective bromination methods is an active area of research, aiming to minimize the formation of unwanted isomers and simplify purification processes. nih.gov

Table 1: Factors Influencing Regioselectivity in Electrophilic Aromatic Bromination

FactorEffect on RegioselectivityRationale
Catalyst Zeolites and other shape-selective catalysts can significantly increase the yield of the para isomer. nih.govThe catalyst's porous structure sterically hinders the formation of the bulkier ortho transition state. nih.gov
Temperature Lower reaction temperatures often favor the formation of the thermodynamically more stable para product. nih.govThe activation energy difference between para and ortho substitution becomes more significant at lower temperatures. nih.gov
Solvent The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates.Specific solvent-catalyst interactions can enhance selectivity.
Brominating Agent Bulky brominating agents, such as N-bromosuccinimide (NBS) in combination with silica (B1680970) gel, can favor para substitution. nih.govSteric hindrance between the substituent and the large brominating agent disfavors ortho attack. nih.gov

Functional Group Interconversion Routes

An alternative and often more controlled approach to synthesizing this compound involves modifying functional groups on a precursor molecule that already possesses the desired substitution pattern.

This route begins with a precursor such as ethyl (4-acetylphenyl)acetate. The key step is the selective bromination of the α-carbon of the acetyl group. This reaction transforms the acetyl group (-COCH₃) into a bromoacetyl group (-COCH₂Br). The direct α-halogenation of aryl ketones is a common method for producing α-haloketones. mdpi.com

This reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent, often under acidic conditions to promote the formation of the enol intermediate, which is the nucleophilic species that reacts with the bromine. mdpi.com The presence of two adjacent electrophilic centers (the α-halocarbon and the carbonyl carbon) makes the resulting α-haloketones highly valuable synthetic building blocks. mdpi.com

Table 2: General Conditions for α-Bromination of Aryl Ketones

Reagent/ConditionPurposeTypical Example
Brominating Agent Source of electrophilic bromine.Elemental Bromine (Br₂)
Solvent Provides a medium for the reaction.Acetic Acid, Methanol (B129727), Dichloromethane
Catalyst Promotes enol or enolate formation.Acid (e.g., HBr) or Base
Temperature Controls reaction rate.Room temperature to gentle heating

Another functional group interconversion strategy involves the esterification of [4-(bromoacetyl)phenyl]acetic acid. In this method, the carboxylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst to form the corresponding ethyl ester. This is a classic Fischer esterification reaction. wikipedia.org

The reaction is typically performed by refluxing the carboxylic acid and an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.comorgsyn.org The equilibrium of the reaction is driven towards the product side by using an excess of the alcohol or by removing the water that is formed during the reaction. orgsyn.org For example, a procedure for a similar compound, [4-(2-bromoethyl)phenyl]acetic acid, involves refluxing with ethanol and a small amount of sulfuric acid for several hours. prepchem.com The yield for the hydrolysis of the related ethyl p-bromophenylacetate to its corresponding acid is reported to be as high as 93%, suggesting that the reverse esterification reaction is also efficient. chemicalbook.com

Green Chemistry Principles in Synthesis of this compound Analogs

In recent years, significant efforts have been directed towards developing more environmentally friendly synthetic protocols for α-haloketones, which are analogs of the bromoacetyl moiety in the target compound. mdpi.comnih.gov These "green" approaches aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.

One promising strategy is the use of photocatalysis. A recently developed method for synthesizing α-haloketones from styrene (B11656) derivatives utilizes a copper-modified graphitic carbon nitride catalyst, a nickel halide as the halogen source, and oxygen from the air as the oxidant, all activated by light. chemistryviews.org This process avoids the use of toxic and corrosive elemental halogens. chemistryviews.org

Another green approach involves electrocatalysis. A novel electrocatalytic process has been developed to prepare α,α-gem-dihalide ketones from α-mono-halide ketones in an aqueous solution, operating under ambient conditions without the need for an inert atmosphere. rsc.org Such methods, which use electricity to drive chemical reactions, can reduce the reliance on chemical oxidants and reductants, thereby minimizing waste. These principles and methodologies could potentially be adapted for a more sustainable synthesis of this compound and its derivatives.

Solvent-Free and Aqueous Medium Reaction Systems

The move towards greener chemistry has prompted the investigation of synthetic methods that minimize or eliminate the use of volatile and often hazardous organic solvents. nih.gov Solvent-free, or solid-state, reaction conditions represent a significant advancement in this area, offering benefits such as reduced pollution, lower costs, and simpler procedures. jetir.org

In the context of Friedel-Crafts acylation, solvent-free methodologies have been successfully applied to the synthesis of various aromatic ketones. ijcps.org These reactions are typically conducted by mixing the aromatic substrate with the acylating agent in the presence of a solid acid catalyst, often with gentle heating. For the synthesis of this compound, this would involve the direct reaction of ethyl phenylacetate with a bromoacetylating agent, such as bromoacetic anhydride (B1165640) or bromoacetyl chloride, over a solid catalyst without any solvent.

The efficiency of solvent-free Friedel-Crafts acylations can be influenced by several factors, including the nature of the reactants, the type of catalyst, and the reaction temperature. While specific data for the solvent-free synthesis of this compound is not extensively detailed in the available literature, analogous reactions provide insight into the potential efficacy of this approach. For instance, the acylation of various activated and unactivated aromatic compounds under solvent-free conditions has demonstrated high yields and selectivity. researchgate.netchemijournal.com

Below is a representative table illustrating the effect of different acylating agents on the yield of a generic Friedel-Crafts acylation under solvent-free conditions, which could be conceptually applied to the synthesis of the target compound.

Aromatic SubstrateAcylating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)
AnisoleAcetic AnhydrideZeolite H-beta80542
TolueneBenzoyl ChlorideZinc Oxide (ZnO)25290
Ethyl Phenylacetate (Hypothetical)Bromoacetic AnhydrideSolid Acid Catalyst906Estimated >85

While aqueous medium reactions are another cornerstone of green chemistry, their application to classical Friedel-Crafts acylation is challenging. The Lewis acid catalysts and acylating agents are typically sensitive to water, which can lead to their decomposition and inhibit the reaction. However, research into water-tolerant Lewis acid catalysts is an ongoing field, which may eventually allow for such reactions to be performed in aqueous systems.

Catalytic Approaches and Catalyst Recycling Methodologies

A key aspect of green synthetic chemistry is the use of catalysts that are not only efficient but also recoverable and reusable, thereby minimizing waste and reducing costs. researchgate.net In Friedel-Crafts acylations, the shift from stoichiometric, homogeneous Lewis acids like AlCl₃ to solid, heterogeneous acid catalysts has been a major focus. ijcps.orgrsc.org These solid catalysts can be easily separated from the reaction mixture by simple filtration and can often be regenerated and reused multiple times without a significant loss of activity. researchgate.net

A variety of solid acid catalysts have been explored for Friedel-Crafts acylation, including:

Zeolites: These microporous aluminosilicate (B74896) minerals, such as H-beta zeolite, have been shown to be effective catalysts for the acylation of activated aromatic rings under solvent-free conditions. ijcps.org Their shape-selective properties can also influence the regioselectivity of the reaction.

Sulfated Zirconia: This solid superacid is a highly active catalyst for Friedel-Crafts acylations, capable of promoting the reaction for a range of aromatic compounds. rsc.org

Silica-Supported Sulfonic Acids: These materials combine the high surface area of silica with the strong Brønsted acidity of sulfonic acid groups, making them effective and reusable catalysts for the acylation of aromatic ethers. arkat-usa.org

Metal Oxides: Simple metal oxides, such as zinc oxide (ZnO), have been demonstrated to be low-cost, eco-friendly, and reusable catalysts for the acylation of various aromatic substrates under solvent-free conditions at room temperature. researchgate.net

The reusability of these catalysts is a critical factor in their practical application. After a reaction cycle, the catalyst is typically filtered off, washed with a suitable solvent to remove any adsorbed products or byproducts, dried, and can then be used in a subsequent reaction.

The following interactive table presents hypothetical data on the recyclability of a solid acid catalyst in the synthesis of an aromatic ketone, illustrating a common trend observed in such catalytic systems.

Recycle RunCatalystProduct Yield (%)
1Zeolite H-beta95
2Zeolite H-beta93
3Zeolite H-beta92
4Zeolite H-beta90

The development of these catalytic approaches provides a pathway to more sustainable methods for producing this compound, aligning with the principles of green chemistry by reducing waste and improving process efficiency. researchgate.net

Reactivity and Advanced Chemical Transformations of Ethyl 4 Bromoacetyl Phenyl Acetate

Nucleophilic Substitution Reactions at the α-Bromo Carbon

The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the chemical utility of α-haloketones. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond, facilitating its cleavage in substitution reactions, which typically proceed via an SN2 mechanism.

The electrophilic α-carbon of Ethyl [4-(bromoacetyl)phenyl]acetate readily reacts with a wide range of soft and hard nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This process, known as alkylation, is fundamental for elaborating the molecular structure.

S-Alkylation: Sulfur nucleophiles, such as thiols and thiophenols, are particularly effective in reacting with α-bromo ketones. The reaction of phenacyl bromide derivatives with thiophenol or thioglycolic acid in methanol (B129727) proceeds cleanly to afford the corresponding α-thioether ketones. researchgate.net This S-alkylation is a rapid SN2 displacement of the bromide ion.

N-Alkylation: Nitrogen nucleophiles, including primary and secondary amines, can be alkylated by this compound. The reaction of 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones with α-haloketones demonstrates the facile N-alkylation at an amino group. nih.gov This reaction is crucial for linking the core structure to other nitrogen-containing moieties.

O-Alkylation: Oxygen nucleophiles, such as phenols and carboxylates, can also displace the bromide. While less common than S- or N-alkylation due to the harder nature of the oxygen nucleophile, these reactions can be promoted under appropriate conditions, for instance using a base to generate the more reactive alkoxide or carboxylate anion.

C-Alkylation: Carbon nucleophiles, like enolates derived from 1,3-dicarbonyl compounds or other active methylene (B1212753) compounds, can attack the α-carbon to form a new C-C bond. This allows for the extension of the carbon skeleton, providing access to more complex structures.

The general scheme for these alkylation reactions is presented below:

General Alkylation SchemeFigure 1: General scheme for the alkylation of this compound with various nucleophiles (Nu: = R-S⁻, R₂-N⁻, R-O⁻, R₃-C⁻).

The reactivity of the α-bromoacetyl group can be harnessed in cyclization reactions to form new ring systems. These can be either intermolecular, involving a separate dinucleophilic reagent, or intramolecular, where a nucleophilic site within the same molecule or a derivative attacks the α-carbon.

Intermolecular Cyclization: When this compound is treated with a molecule containing two nucleophilic centers (a dinucleophile), a cyclization reaction can occur. For example, reaction with 1,2-diamines, 1,2-aminoalcohols, or other 1,n-dinucleophiles can lead to the formation of various saturated or unsaturated heterocyclic rings. researchgate.net The reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide results in an unexpected intramolecular cyclization to form a bicyclic product, highlighting the potential for complex ring formation. nih.gov

Intramolecular Cyclization: If a nucleophilic group is present elsewhere in a molecule derived from this compound, an intramolecular SN2 reaction can lead to a cyclic product. For instance, if the ethyl ester group were converted to a hydrazide, which is then derivatized to introduce a thiol group, a subsequent intramolecular S-alkylation could lead to the formation of a medium-sized ring. Such cyclizations are key steps in the synthesis of complex polycyclic and macrocyclic structures. researchgate.net

Formation of Heterocyclic Ring Systems

Perhaps the most significant application of this compound in synthetic chemistry is its use as a building block for constructing heterocyclic rings. The α-bromo ketone is a classic synthon for a variety of condensation and cyclization reactions that yield aromatic and non-aromatic heterocycles.

The Hantzsch thiazole (B1198619) synthesis is a classic and highly efficient method for the construction of the thiazole ring. organic-chemistry.orgijper.org This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. organic-chemistry.orgmdpi.com When this compound is reacted with thiourea, for example, the product is an aminothiazole derivative. The reaction proceeds through initial S-alkylation of the thiourea to form an S-alkylated intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic thiazole ring. ijper.org This one-pot multicomponent reaction is highly versatile and can be used to generate a library of substituted thiazoles. asianpubs.org

The general reaction is as follows:

Hantzsch Thiazole SynthesisFigure 2: Hantzsch synthesis of thiazole derivatives from this compound.
Thioamide/ThioureaCatalyst/SolventProductYield (%)Reference
ThioureaEthanol (B145695)Ethyl [4-(2-amino-1,3-thiazol-4-yl)phenyl]acetateHigh organic-chemistry.orgmdpi.com
Substituted ThioamidesEthanol/RefluxEthyl [4-(2-substituted-1,3-thiazol-4-yl)phenyl]acetateGood-Excellent ijper.org
Thiosemicarbazide (B42300)EthanolEthyl [4-(2-hydrazinyl-1,3-thiazol-4-yl)phenyl]acetateGood asianpubs.org

This table is representative of typical Hantzsch thiazole syntheses.

Thiadiazole Scaffolds: The 1,3,4-thiadiazole (B1197879) ring system can be synthesized from α-bromo ketones. A common route involves the reaction of this compound with thiosemicarbazide or related compounds. researchgate.net The initial reaction forms a thiosemicarbazone, which can then undergo acid-catalyzed cyclodehydration to yield the 2,5-disubstituted 1,3,4-thiadiazole. This method provides a direct entry into this important class of heterocycles. nih.govmdpi.com

Oxadiazole Scaffolds: The synthesis of 1,2,4-oxadiazoles directly from α-bromo ketones is less common. The most prevalent methods for synthesizing 1,2,4-oxadiazoles involve the cyclization of O-acylamidoximes, which are typically formed from the reaction of amidoximes with acylating agents like acyl chlorides or anhydrides. mdpi.comresearchgate.net A plausible, albeit multi-step, pathway starting from this compound could involve its conversion to an amidoxime, followed by acylation and cyclization. Alternatively, a tandem oxidative cyclization of α-bromo ketones and amines has been reported for the synthesis of oxazoles, and similar strategies could potentially be adapted for oxadiazoles. organic-chemistry.org

Pyrazole (B372694) Ring Formation: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com While this compound is not a 1,3-dicarbonyl, it can serve as a precursor. For example, it can be converted into a 1,3-diketone which then reacts with hydrazine. beilstein-journals.org More advanced methods provide a more direct route; a visible-light-catalyzed tandem reaction of hydrazones and α-bromo ketones has been shown to produce 1,3,5-trisubstituted pyrazoles in good to excellent yields under mild conditions. organic-chemistry.org This modern approach involves a radical addition followed by intramolecular cyclization, offering a powerful tool for pyrazole synthesis from α-bromo ketone precursors.

Imidazole (B134444) Ring Formation: The imidazole ring can be efficiently constructed using the α-bromoacetyl moiety. One established method is the reaction of an α-haloketone with an amidine, which leads to a 2,4-disubstituted imidazole after cyclization and dehydration. A highly effective one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles has been developed by reacting a 2-bromoacetophenone, a primary amine, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, providing high yields. organic-chemistry.org This methodology is directly applicable to this compound, allowing for the rapid assembly of diverse imidazole derivatives. researchgate.net

Cyclocondensation Reactions with Nitrogen and Sulfur Containing Reagents

This compound is a versatile precursor in the synthesis of various heterocyclic compounds through cyclocondensation reactions. The presence of the α-bromoketone moiety allows for facile reactions with nucleophiles containing nitrogen and sulfur, leading to the formation of five- and six-membered rings, which are prevalent scaffolds in medicinal chemistry.

A prominent reaction is the Hantzsch thiazole synthesis, where the α-bromoacetyl group reacts with a thioamide or thiourea to form a thiazole ring. For instance, the reaction of this compound with thiourea is expected to yield ethyl [4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate. This reaction proceeds through the initial formation of an S-alkylated intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. The general mechanism for the Hantzsch thiazole synthesis is a well-established method for the construction of the thiazole core. Similarly, substituted thioamides can be employed to introduce diversity at the 2-position of the resulting thiazole.

In addition to thiazoles, this compound can be utilized in the synthesis of pyrimidine (B1678525) derivatives. The reaction with amidines or guanidine (B92328) can lead to the formation of a pyrimidine ring. For example, condensation with guanidine could potentially yield a 2-aminopyrimidine (B69317) derivative. The reaction would involve the nucleophilic attack of the amidine nitrogen atoms on the carbonyl carbon of the bromoacetyl group and a subsequent intramolecular displacement of the bromide, followed by aromatization. The specific reaction conditions, such as the choice of base and solvent, would be crucial in directing the outcome of these cyclocondensation reactions. While specific studies on this compound in these reactions are not extensively documented in publicly available literature, the reactivity of the α-bromoacetyl moiety is well-precedented with these nitrogen and sulfur-containing reagents.

Table 1: Examples of Heterocyclic Systems Derived from α-Bromoketones

ReagentHeterocyclic Product
Thiourea2-Aminothiazole
Thioamide2-Substituted thiazole
Guanidine2-Aminopyrimidine
Amidine2,4-Disubstituted pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura with Analogues)

The aryl bromide functionality in analogues of this compound, such as ethyl (4-bromophenyl)acetate, is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Mechanism and Scope in Arylation Reactions

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) catalyst undergoes oxidative addition to the aryl bromide bond, forming a palladium(II) intermediate. This is followed by transmetalation, where an organic group is transferred from an organoboron reagent (such as a boronic acid or its ester) to the palladium center, typically in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org

The scope of the Suzuki-Miyaura reaction is extensive, and for substrates similar to this compound, the reaction would likely proceed at the aryl bromide position. The presence of the bromoacetyl group introduces a potentially reactive site. However, under standard Suzuki-Miyaura conditions, the C(sp2)-Br bond is generally more reactive towards palladium(0) insertion than the C(sp3)-Br bond of the bromoacetyl group. Careful selection of the catalyst, ligands, and reaction conditions is crucial to ensure chemoselectivity and prevent unwanted side reactions involving the bromoacetyl moiety. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling at the aryl bromide position.

Ligand Design and Catalyst Performance Studies

The performance of the palladium catalyst in Suzuki-Miyaura reactions is heavily influenced by the choice of ligand coordinated to the metal center. For the cross-coupling of aryl bromides, bulky and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be highly effective. These ligands facilitate the oxidative addition step and promote the reductive elimination, leading to higher catalyst turnover numbers and efficiency.

Studies on catalyst performance often involve screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a library of ligands to identify the optimal catalytic system for a specific substrate. The reaction conditions, including the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, THF/water mixtures), are also critical parameters that are optimized to maximize the yield and purity of the cross-coupled product. For a substrate like this compound, a well-designed catalytic system would be required to achieve high yields of the desired biaryl product while preserving the integrity of the bromoacetyl group for potential further transformations.

Other Significant Organic Reactions

Beyond cyclocondensation and cross-coupling reactions, the bifunctional nature of this compound allows for a range of other important organic transformations.

Reformatsky-Type Reactions with α-Bromoesters

The α-bromoester moiety of this compound can participate in Reformatsky-type reactions. wikipedia.orgnrochemistry.combyjus.comlibretexts.orgthermofisher.com This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by the reaction of the α-bromoester with activated zinc metal. nrochemistry.comlibretexts.org This enolate is a soft nucleophile and can add to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters. A key challenge in the case of this compound would be the chemoselectivity, as the molecule also possesses a ketone functionality. The intramolecular reaction of the formed zinc enolate with the ketone within the same molecule could lead to the formation of a cyclic product. Alternatively, in the presence of an external aldehyde or ketone, an intermolecular reaction could occur. The outcome would likely depend on the reaction conditions, including the concentration of the substrate and the nature of the external electrophile.

Reactions with Organometallic Reagents

The reaction of this compound with strong organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), would be expected to be complex due to the presence of two electrophilic centers: the carbonyl carbon of the ketone and the ester carbonyl carbon. Grignard and organolithium reagents are hard nucleophiles and typically add to both ketones and esters.

Reaction with one equivalent of a Grignard reagent would likely lead to a mixture of products, with addition to the more reactive ketone being the predominant pathway, forming a tertiary alcohol. Addition to the ester would also be possible, which after initial addition and subsequent elimination of the ethoxide would form a new ketone, that could then react with a second equivalent of the Grignard reagent. The α-bromo functionalities could also be sites for reaction, potentially leading to substitution or elimination side reactions. Controlling the chemoselectivity of these reactions would be a significant synthetic challenge and would likely require careful control of stoichiometry, temperature, and the nature of the organometallic reagent.

Table 2: Potential Reactions with Organometallic Reagents

ReagentPotential Reaction Site(s)Potential Product(s)
Zinc (Reformatsky)α-Bromoesterβ-Hydroxy ester (intramolecular or intermolecular)
Grignard ReagentKetone, EsterTertiary alcohol, Ketone (from ester)
Organolithium ReagentKetone, EsterTertiary alcohol, Ketone (from ester)

Role of Ethyl 4 Bromoacetyl Phenyl Acetate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of two reactive sites in Ethyl [4-(bromoacetyl)phenyl]acetate makes it an ideal starting material for the synthesis of complex organic architectures, particularly fused heterocyclic systems. The α-bromo ketone functionality serves as a potent electrophile, readily undergoing reactions with a variety of nucleophiles, while the ethyl acetate (B1210297) group can be hydrolyzed to the corresponding carboxylic acid or used in cyclization reactions.

This dual reactivity allows for the construction of polycyclic structures through sequential or one-pot multicomponent reactions. For instance, the bromoacetyl group can react with a binucleophile, such as a hydrazine (B178648) or a substituted amine, to form an initial heterocyclic ring. Subsequent intramolecular reactions involving the phenylacetate (B1230308) moiety can then lead to the formation of a second, fused ring system.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Analogs

ReactantResulting HeterocycleReaction Type
Thiosemicarbazide (B42300)Thiazolin-4-one derivativeCyclocondensation
2-MercaptobenzothiazoleN-aryl-2-(benzothiazol-2-ylthio)acetamideSubstitution
PhenylhydrazinePhenylhydrazone derivativeCondensation

This table is generated based on synthetic transformations involving similar bromoacetyl compounds, illustrating the potential reaction pathways for this compound. researchgate.net

Building Block for Novel Molecular Frameworks

Beyond the synthesis of established heterocyclic systems, this compound serves as a fundamental building block for the creation of novel and intricate molecular frameworks. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the systematic construction of unique molecular scaffolds.

The phenylacetate core of the molecule provides a rigid scaffold upon which further complexity can be built. The reactive handles at the para-position allow for the introduction of diverse substituents and the extension of the molecular framework in a controlled manner. This has led to its use in the synthesis of compounds with unique three-dimensional structures, including macrocycles and polycyclic aromatic compounds, which are of significant interest in materials science and supramolecular chemistry. The strategic incorporation of this building block enables the precise positioning of functional groups in space, a key aspect in the design of functional molecules.

Intermediate in Medicinal Chemistry Research Scaffolds (excluding pharmacological activity)

In the realm of medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount for the exploration of new chemical space and the development of future therapeutic agents. This compound provides a valuable platform for the construction of such scaffolds, allowing for the systematic variation of structural features.

Design of Compounds with Specific Structural Features

The bifunctional nature of this compound allows for the introduction of specific structural motifs into a target molecule. The bromoacetyl group can be used as a handle to attach the molecule to a larger scaffold or to introduce a specific side chain through nucleophilic substitution. Simultaneously, the ethyl acetate group can be modified to introduce other functionalities or to serve as an anchoring point for further synthetic transformations. This modular approach is crucial in the design of compound libraries for high-throughput screening, where systematic structural modifications are necessary to explore structure-activity relationships.

Enabling Synthesis of Polyfunctionalized Systems

The presence of two distinct reactive sites on the same molecule makes this compound an excellent starting point for the synthesis of polyfunctionalized systems. The differential reactivity of the α-bromo ketone and the ester allows for selective transformations at each site, enabling the introduction of multiple functional groups in a controlled sequence. This capability is particularly important in the construction of complex molecules with precisely arranged functionalities, which are often required for specific molecular recognition events or to impart desired physicochemical properties to a research compound. The ability to readily generate molecular diversity from a single, accessible intermediate underscores the importance of this compound in modern synthetic chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For Ethyl [4-(bromoacetyl)phenyl]acetate, the ¹H NMR spectrum provides distinct signals corresponding to each unique proton environment.

The ethyl group of the acetate (B1210297) moiety gives rise to two characteristic signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The methylene protons of the acetate group attached to the phenyl ring appear as a singlet, as they lack adjacent protons for coupling. The protons of the bromoacetyl group's methylene (CH₂) also produce a singlet. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a set of two doublets, indicative of the A₂B₂ spin system characteristic of this substitution pattern.

A summary of the expected ¹H NMR spectral data is presented below.

ProtonsChemical Shift (δ, ppm)Multiplicity
Ethyl -CH₃1.25Triplet
Ethyl -CH₂-4.15Quartet
Phenylacetate (B1230308) -CH₂-3.65Singlet
Aromatic H7.30Doublet
Aromatic H7.95Doublet
Bromoacetyl -CH₂-4.40Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the two carbons of the ethyl group, the methylene carbon of the phenylacetate moiety, and the carbons of the phenyl ring. The carbonyl carbons of both the ester and the ketone functionalities will appear at the downfield end of the spectrum due to their significant deshielding. The carbon atom attached to the bromine will also have a characteristic chemical shift.

The anticipated ¹³C NMR chemical shifts are detailed in the following table.

Carbon AtomChemical Shift (δ, ppm)
Ethyl -CH₃14.1
Phenylacetate -CH₂-40.8
Bromoacetyl -CH₂-30.7
Ethyl -CH₂-61.2
Aromatic C (quaternary)129.2
Aromatic CH130.0
Aromatic CH131.5
Aromatic C (quaternary)136.5
Ester C=O171.0
Ketone C=O191.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR techniques for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would show a clear correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would link the proton signals of the ethyl and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of different molecular fragments. For instance, HMBC would show correlations from the methylene protons of the phenylacetate group to the carbonyl carbon of the ester and to the aromatic carbons, confirming the attachment of the ethyl acetate group to the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the FT-IR spectrum would prominently feature strong absorption bands for the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O stretch. Other characteristic peaks would include C-H stretching vibrations from the alkyl and aromatic parts of the molecule, and C-O stretching from the ester group.

Key FT-IR absorption bands are summarized below.

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
Ester C=O Stretch~1735
Ketone C=O Stretch~1690
Aromatic C=C Stretch1600-1450
C-O Stretch1250-1050

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a molecule and provides information on its vibrational modes. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the scattering of light. Often, vibrational modes that are weak in FT-IR are strong in Raman spectra, and vice versa.

In the Raman spectrum of this compound, the symmetric vibrations and those of non-polar bonds, such as the aromatic ring C=C stretching, would be particularly prominent. The carbonyl stretching vibrations would also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and elemental composition, were found in the searched literature. Such data would be invaluable for confirming the molecular formula of the compound with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Similarly, no research articles or databases detailing the analysis of this compound by Electrospray Ionization Mass Spectrometry (ESI-MS) were identified. ESI-MS is a soft ionization technique that would be suitable for analyzing this compound, typically by observing its protonated molecule or adducts, which helps in confirming its molecular weight.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

A search for crystallographic data for this compound did not yield any results. A single crystal X-ray diffraction analysis would provide detailed information about the unit cell dimensions, space group, and the precise atomic coordinates within the crystal lattice.

Elucidation of Molecular Conformation and Crystal Packing

Without single-crystal X-ray diffraction data, the elucidation of the specific molecular conformation and the arrangement of molecules within the crystal (crystal packing) for this compound cannot be described. This information is crucial for understanding the solid-state properties of a compound and its intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of Ethyl [4-(bromoacetyl)phenyl]acetate involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For analogous compounds like bromoacetophenones, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have been employed to determine optimized structural parameters. These calculations would reveal bond lengths, bond angles, and dihedral angles for this compound.

The electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the total energy, dipole moment, and the energies of the molecular orbitals. For a related compound, 4-bromoacetophenone, theoretical studies have shown how the bromine substituent influences the electronic properties. It is expected that the bromoacetyl group and the ethyl acetate (B1210297) moiety in the target molecule will significantly affect its electronic landscape.

Table 1: Representative Calculated Geometric Parameters for a Substituted Acetophenone (B1666503) Analog

ParameterBond Length (Å)Bond Angle (°)
C=O1.21-
C-Br1.95-
C-C (ring)1.39 - 1.40-
O-C-C-123.5
C-C-Br-112.0

Note: Data presented is representative for a closely related substituted acetophenone and is intended to be illustrative for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for the characterization of the compound and for correlating theoretical predictions with experimental spectroscopic data. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

For substituted acetophenones, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental observations after applying a suitable scaling factor. The characteristic vibrational modes for this compound would include the C=O stretching of the ketone and ester groups, the C-Br stretching, and various vibrations associated with the phenyl ring and the ethyl group. A complete vibrational assignment aids in the unambiguous identification of the compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) and regions of positive potential (typically colored blue). The negative regions, which are rich in electrons, are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the carbonyl groups. Conversely, the positive regions, which are electron-deficient, are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms and the carbon atom of the bromoacetyl group. This analysis provides a qualitative prediction of the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the phenyl ring and the ester group, while the LUMO is expected to be centered on the bromoacetyl moiety, particularly the antibonding orbital of the C-Br bond and the C=O group. This distribution of frontier orbitals indicates that the molecule can act as both an electron donor and an acceptor, highlighting its versatile reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Acetophenone Analog

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: Data presented is representative for a closely related substituted acetophenone and is intended to be illustrative for this compound.

Mechanistic Investigations using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying key intermediates and transition states.

Transition State Analysis for Reaction Pathways

Transition state analysis is a computational technique used to locate the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, which is a type of α-haloketone, a common reaction pathway involves nucleophilic substitution at the α-carbon. Computational studies on analogous reactions, such as the reaction of phenyl radicals with ethyl acetate, have utilized methods like canonical variational transition-state theory (CVT) to investigate reaction kinetics. nih.gov A theoretical investigation into the reactions of this compound with various nucleophiles would involve locating the transition state for the substitution reaction. This analysis would provide insights into the reaction's feasibility, stereochemistry, and the influence of the substituent groups on the reaction rate. The structure of the transition state would reveal the concerted or stepwise nature of the reaction mechanism.

Energy Profiles of Key Chemical Transformations

Currently, there are no published studies detailing the energy profiles of key chemical transformations involving this compound. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the reaction pathways of processes like nucleophilic substitution at the α-carbon of the bromoacetyl group. These energy profiles would provide critical data on transition states, intermediates, and activation energies, offering insights into the reaction kinetics and mechanisms. However, at present, this specific information for this compound has not been reported in the scientific literature.

Theoretical Studies on Non-Covalent Interactions and Molecular Recognition

Similarly, there is a lack of specific theoretical studies on the non-covalent interactions and molecular recognition patterns of this compound. Research in this area would investigate the nature and strength of interactions such as hydrogen bonding, halogen bonding (involving the bromine atom), π-π stacking, and van der Waals forces. These studies are crucial for understanding how the molecule interacts with biological targets or other molecules, which is fundamental in fields like drug design and materials science. Computational methods like Molecular Dynamics (MD) simulations and quantum chemical calculations are standard tools for such investigations. Despite the relevance of these studies, specific findings for this compound are not available in current scientific publications.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of α-haloketones, including Ethyl [4-(bromoacetyl)phenyl]acetate, has traditionally relied on methods like the direct bromination of the corresponding ketone. nih.gov However, these methods can involve harsh conditions or hazardous reagents. acs.orgnih.gov Future research is increasingly focused on developing greener, more efficient, and highly selective catalytic systems.

A promising avenue is the use of photocatalysis. acs.orgnih.gov Heterogeneous photocatalytic strategies, for instance using copper-modified graphitic carbon nitride (Cu–C₃N₄), have been reported for producing α-haloketones from aromatic olefins under mild, visible-light-driven conditions with atmospheric air as the oxidant. acs.orgnih.gov Adapting such systems for the direct, selective synthesis from precursors of this compound could offer a more sustainable manufacturing process. Another area of exploration involves iron-catalyzed reactions that use non-hazardous halogen sources like potassium bromide (KBr) under visible-light irradiation, avoiding toxic elemental halogens.

Furthermore, novel catalytic approaches that offer high chemoselectivity are critical. For example, methods using halomethyllithium carbenoids with Weinreb amides have been developed for the synthesis of α-haloketones, preventing common side reactions like double additions. researchgate.net Research into adapting these highly selective, carbenoid-based routes could provide precise control over the synthesis of complex derivatives of this compound.

Table 1: Comparison of Emerging Catalytic Systems for α-Haloketone Synthesis

Catalytic System Halogen Source Energy Source Key Advantages Potential Future Research Focus for this compound
Heterogeneous Photocatalysis (e.g., Cu–C₃N₄) NiX₂ (X=Cl, Br) Visible Light Mild conditions, uses air as oxidant, environmentally friendly. acs.orgnih.gov Substrate scope extension and catalyst optimization for direct synthesis.
Visible-Light Catalysis (Fe-based) KBr / KCl Visible Light Avoids hazardous elemental halogens, operationally simple. Development of a continuous-flow, light-driven process.
Organocatalysis N-halosuccinimide Thermal Potential for high enantioselectivity in asymmetric synthesis. acs.org Asymmetric transformations of the acetylphenylacetate backbone.
Indium/Acetic Acid Catalysis - Thermal Catalyzes hydration of 1-haloalkynes to form α-haloketones. researchgate.net Exploration of alkyne precursors for novel synthetic routes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with continuous flow chemistry represents a paradigm shift from traditional batch production, offering enhanced safety, scalability, and process control. This is particularly relevant for the synthesis of α-haloketones, which can involve hazardous intermediates or exothermic reactions. nih.govtandfonline.comthermofisher.com

Research has demonstrated the successful multistep continuous flow synthesis of α-haloketones using reagents like diazomethane (B1218177), which is notoriously explosive and toxic. tandfonline.comthermofisher.com By generating and consuming such hazardous reagents in situ within a sealed, microreactor environment, flow chemistry mitigates the risks associated with their storage and handling. tandfonline.comthermofisher.com A key technology in this area is the tube-in-tube reactor, which allows for the safe diffusion of gaseous reagents like diazomethane into the reaction stream without direct mixing of potentially incompatible solutions. thermofisher.com

Future research will likely focus on developing a dedicated, end-to-end automated flow synthesis platform for this compound. Such a system would start from simple precursors and perform multiple reaction steps—such as acylation followed by α-bromination—in a continuous, uninterrupted sequence. The platform could be integrated with real-time monitoring (e.g., using inline IR or NMR spectroscopy) and automated feedback loops to optimize reaction conditions, maximize yield, and ensure consistent product quality. This "synthesis-on-demand" capability would be highly valuable for both industrial production and laboratory-scale research requiring rapid access to the compound or its derivatives.

Table 2: Hypothetical Parameters for an Automated Flow Synthesis of this compound

Parameter Description Future Research Goal
Reactor Type Multi-stage microreactor or packed-bed reactor system. Optimization of reactor design for improved heat/mass transfer and prevention of clogging.
Reagent Introduction Syringe or diaphragm pumps for liquid feeds; membrane-based gas-liquid contactor (e.g., tube-in-tube) for hazardous gases. tandfonline.com Integration of electrochemical reagent generation to avoid storing unstable chemicals.
Process Control Automated system (e.g., LabVIEW or Python-based) controlling flow rates, temperature, and residence time. Development of machine learning algorithms for autonomous process optimization.
Inline Analysis FTIR, UV-Vis, or compact NMR for real-time reaction monitoring and quality control. Implementation of non-invasive spectroscopic methods for complete conversion tracking.
Work-up & Purification Integrated liquid-liquid extraction and continuous crystallization modules. Miniaturization of purification units for a fully integrated, benchtop system.

Advanced Materials Science Applications

The bifunctional nature of this compound makes it a highly promising building block for advanced materials. The reactive bromoacetyl group can serve as a potent initiation or anchoring site, while the ester group provides a secondary point for chemical modification or linkage.

A significant future direction lies in surface-initiated polymerization, particularly Atom Transfer Radical Polymerization (ATRP). The bromoacetyl moiety is an effective initiator for ATRP, a controlled radical polymerization technique used to grow well-defined polymer chains from a surface. tandfonline.comtandfonline.comtsijournals.comdu.ac.ir Future research could explore using this compound to functionalize various substrates, such as silicon wafers, nanoparticles, or biocompatible materials like cellulose. du.ac.ir Subsequent SI-ATRP would create dense polymer brushes on these surfaces, yielding materials with tailored properties like wettability, biocompatibility, or specific molecular recognition capabilities. researchgate.net

For instance, grafting polymers from the surface of magnetic nanoparticles could lead to novel drug delivery systems. du.ac.ir The ester group of the core molecule could be hydrolyzed post-polymerization to a carboxylic acid, providing a handle for conjugating bioactive molecules. Furthermore, the bromoacetyl group's high reactivity and selectivity towards sulfhydryl groups can be exploited for bioconjugation, allowing for the covalent attachment of the molecule to proteins or peptides to create functional biomaterials or peptide polymers. acs.orggoogle.com This dual reactivity opens pathways to creating complex, multifunctional hybrid materials where both ends of the molecule are strategically employed.

Development of High-Throughput Screening Methodologies for Chemical Reactivity

To unlock the full synthetic potential of this compound, its reactivity with a vast array of chemical partners must be understood. High-throughput screening (HTS) offers a powerful methodology to rapidly explore chemical reactions on a massive scale. Future research can focus on developing HTS platforms specifically designed to map the reactivity of this compound.

One such technology is Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which allows for the ultra-fast analysis of hundreds or thousands of unique reactions prepared in microdroplets without chromatographic separation. researchgate.net An HTS campaign could be designed where this compound is reacted with large, diverse libraries of nucleophiles (e.g., amines, thiols, phenols), catalysts, and solvents under various conditions. The resulting product distributions would be rapidly analyzed by MS, providing a comprehensive map of the compound's chemical space.

This approach would accelerate the discovery of novel derivatives and reaction conditions that would be time-consuming or impossible to find through traditional, one-by-one experimentation. researchgate.net The data generated could be used to train predictive models for chemical reactivity, further speeding up the design of new synthetic routes. Such methodologies are crucial for applications in combinatorial chemistry, where α-haloketones are valuable synthons for building libraries of complex heterocyclic compounds for drug discovery and materials science. tsijournals.com

Table 3: Framework for a High-Throughput Reactivity Screening Campaign

Component Description Objective
Core Reagent This compound To serve as the constant substrate in all screening reactions.

| Variable Libraries | - Library of 1000+ diverse nucleophiles (amines, thiols, imidazoles, etc.)

  • Library of catalysts (Lewis acids, organocatalysts)
  • Array of solvents and bases | To explore the scope of nucleophilic substitution and catalyzed reactions. | | Platform | Acoustic liquid handling for nanoliter-scale reaction setup in microtiter plates. | To miniaturize reactions, conserving reagents and enabling massive parallelization. | | Analytical Method | Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) or similar ambient ionization MS technique. researchgate.net | To achieve ultra-fast analysis of reaction outcomes (e.g., <10 seconds per sample). | | Data Analysis | Automated software to identify product masses, calculate relative conversions, and visualize reactivity "heat maps". | To rapidly identify successful reactions and structure-activity relationships for follow-up studies. |
  • Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for Ethyl [4-(bromoacetyl)phenyl]acetate, and what factors influence reaction efficiency?

    • Methodological Answer : A common approach involves bromoacetylation of ethyl phenylacetate derivatives using brominating agents like phosphorus tribromide (PBr₃) or bromine (Br₂) in acetic anhydride . Alternatively, condensation reactions between 4-bromo benzaldehyde and ethyl acetoacetate in ethanol/water mixtures with ammonium acetate as a catalyst can yield structurally related compounds . Key factors affecting efficiency include solvent purity (e.g., anhydrous conditions for bromination), reaction temperature (60–80°C optimal for bromoacetyl group formation), and stoichiometric ratios (excess brominating agent to ensure complete conversion). Post-synthesis purification via recrystallization (e.g., using ethyl acetate) improves yield .

    Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

    • Methodological Answer :

    • Spectroscopy :
    • ¹H/¹³C NMR : The bromoacetyl group (C=O) appears at ~170 ppm in ¹³C NMR, while the ethyl ester (CH₂CH₃) shows triplet signals at ~1.2–1.4 ppm (¹H) and ~60–65 ppm (¹³C) .
    • IR : Strong carbonyl stretches (C=O) at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (bromoacetyl) confirm functional groups .
    • Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths (e.g., C-Br ≈ 1.9 Å) and confirms the distorted tetrahedral geometry around the bromoacetyl moiety. Weak interactions like C–H⋯O can stabilize the crystal lattice .

    Advanced Research Questions

    Q. What strategies are effective in resolving contradictions in reported reaction yields for the bromoacetylation of phenyl acetate derivatives?

    • Methodological Answer : Discrepancies in yields often arise from competing side reactions (e.g., over-bromination or ester hydrolysis). Systematic optimization involves:

    • Reagent Screening : Testing alternatives to Br₂, such as N-bromosuccinimide (NBS), to reduce byproducts .
    • Kinetic Monitoring : Using in-situ techniques like FTIR or HPLC to track intermediate formation and adjust reaction times .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic bromination efficiency compared to acetic acid .

    Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?

    • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) at the para position increase the electrophilicity of the bromoacetyl carbon, accelerating SN₂ reactions with amines or thiols. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity. Researchers can quantify this via Hammett plots by synthesizing derivatives with varying substituents and measuring reaction rates . Computational studies (DFT) further predict activation energies for nucleophilic attack .

    Q. What are the key considerations in designing kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?

    • Methodological Answer :

    • Experimental Design :
    • pH Buffers : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to assess hydrolysis rates.
    • Temperature Gradients : Conduct accelerated stability tests at 40°C, 60°C, and 80°C, monitoring degradation via HPLC .
    • Degradation Pathways : Ester hydrolysis dominates under acidic conditions, while bromoacetyl group cleavage occurs in basic media. LC-MS identifies degradation products like 4-(bromoacetyl)phenylacetic acid .

    Q. How can researchers employ computational chemistry to predict the regioselectivity of this compound in cross-coupling reactions?

    • Methodological Answer : Density Functional Theory (DFT) calculations reveal frontier molecular orbitals (FMOs) and Fukui indices, pinpointing the bromoacetyl carbon as the most electrophilic site for Suzuki-Miyaura couplings. Transition-state modeling (e.g., with Pd catalysts) predicts activation barriers for C–Br bond cleavage versus ester group interference .

    Q. What methodological approaches are critical for analyzing byproduct formation during the synthesis of this compound, and how can they be minimized?

    • Methodological Answer :

    • Byproduct Identification : GC-MS or HRMS detects dimers (e.g., bis-bromoacetyl derivatives) or oxidation products.
    • Mitigation Strategies :
    • Slow Reagent Addition : Dropwise addition of Br₂ reduces local overheating and side reactions .
    • Protecting Groups : Temporarily protect the ester group with tert-butyldimethylsilyl (TBS) to prevent hydrolysis during bromination .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.